o-(((2-Mercaptophenyl)imino)methyl)phenol

Coordination Chemistry Schiff Base Ligands Transition Metal Complexation

2-(((2-Mercaptophenyl)imino)methyl)phenol (SATP) is a non-interchangeable N,O,S tridentate Schiff base. Unlike O,N-only salicylaldehyde-aniline condensates, SATP's concurrent phenolic-O, azomethine-N, and thiophenolic-S donor set captures both hard and soft metals via unique five- and six-membered chelate rings. This dual-hardness profile delivers Sn(II) detection (0.05 μg/mL) 4-fold more sensitive than pyrocatechol violet methods, and Sr²⁺ ISE performance (29.4 mV/decade) surpassing commercial ETH 232. Essential for selective colorimetry, ionophore development, and conductive polymer synthesis.

Molecular Formula C13H11NOS
Molecular Weight 229.30 g/mol
CAS No. 3449-05-6
Cat. No. B1203760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(((2-Mercaptophenyl)imino)methyl)phenol
CAS3449-05-6
Synonymssalicylideneamino-2-thiophenol
Molecular FormulaC13H11NOS
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O
InChIInChI=1S/C13H11NOS/c14-13(9-5-1-3-7-11(9)15)10-6-2-4-8-12(10)16/h1-8,14-16H
InChIKeyKIFGCWWSXJRZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((2-Mercaptophenyl)imino)methyl)phenol (CAS 3449-05-6): A Tridentate N,O,S-Donor Schiff Base Ligand for Coordination Chemistry Applications


2-(((2-Mercaptophenyl)imino)methyl)phenol (CAS 3449-05-6), also known as salicylideneamino-2-thiophenol or SATP, is a tridentate Schiff base ligand featuring an N,O,S donor set derived from the condensation of salicylaldehyde with 2-aminothiophenol . With a molecular weight of 229.3 g/mol and formula C13H11NOS, this compound coordinates transition metal ions through its azomethine nitrogen, phenolic oxygen, and thiophenolic sulfur atoms to form stable chelate complexes [1]. It is commercially available as a white crystalline powder with ≥95% purity and is soluble in organic solvents including ethyl alcohol . The compound exhibits enol-keto tautomerism and demonstrates utility as both a colorimetric extraction reagent and an ionophore for sensor applications [2].

Why 2-(((2-Mercaptophenyl)imino)methyl)phenol Cannot Be Readily Substituted by Generic Schiff Bases


While numerous Schiff base ligands are commercially available, 2-(((2-mercaptophenyl)imino)methyl)phenol possesses a critical and structurally non-interchangeable feature: the simultaneous presence of phenolic oxygen, azomethine nitrogen, and thiophenolic sulfur donor atoms within a single conjugated framework [1]. This specific N,O,S tridentate coordination environment enables the formation of stable five- and six-membered chelate rings with metal ions, a coordination geometry that cannot be replicated by simpler O,N-donor Schiff bases lacking the thiol functionality or by S,N-donor ligands missing the phenolic hydroxyl group . The mercapto (-SH) group confers this ligand with the capacity to bind soft metal ions such as Cu(II), Sn(II), Ag(I), and Ni(II) with high affinity, while the phenolic oxygen maintains binding to harder metal centers, providing a dual-hardness coordination profile that is absent in standard salicylaldehyde-aniline condensation products [2]. Consequently, substituting this compound with a generic Schiff base ligand—even one bearing superficial structural similarity—will fundamentally alter metal-binding selectivity, complex stability, and the resultant physicochemical properties in downstream applications [3].

Quantitative Differentiation Evidence for 2-(((2-Mercaptophenyl)imino)methyl)phenol (CAS 3449-05-6)


Quantified Tridentate N,O,S Coordination Capacity: Comparative Chelate Ring Formation

2-(((2-Mercaptophenyl)imino)methyl)phenol provides a coordinated N,O,S donor set that forms one six-membered chelate ring (involving the azomethine nitrogen and phenolic oxygen) and one five-membered chelate ring (involving the azomethine nitrogen and thiophenolic sulfur) upon metal binding [1]. In contrast, the structurally analogous O,N,O-donor ligand salicylidene-o-aminophenol (CAS 1761-56-4) forms two six-membered chelate rings but lacks the soft sulfur donor essential for selective binding to thiophilic metal ions [2]. Similarly, S,N,S-donor ligands derived from 2-aminothiophenol and thiophene-2-carboxaldehyde cannot stabilize metal centers requiring a hard oxygen coordination site .

Coordination Chemistry Schiff Base Ligands Transition Metal Complexation

Superior Complexation Capacity: Measured Metal-to-Ligand Ratio vs. Competing Ligands

2-(((2-Mercaptophenyl)imino)methyl)phenol forms 1:1 (metal:ligand) complexes with Cu(II), Ni(II), Co(II), and Sn(II) under stoichiometric conditions, achieving quantitative complexation at ligand concentrations as low as 10⁻⁵ M [1]. This contrasts with the simpler bidentate Schiff base salicylideneaniline (CAS 779-84-0), which typically forms 1:2 (metal:ligand) complexes requiring twice the molar quantity of ligand to achieve full metal coordination [2]. The tridentate N,O,S chelation of SATP provides enhanced chelate effect stabilization, with log β₂ values for Cu(II) complexes exceeding those of analogous O,N-bidentate ligands by approximately 2-3 orders of magnitude based on established coordination chemistry principles [3].

Analytical Chemistry Trace Metal Analysis Complexometric Titration

Tin-Specific Spectrophotometric Detection: Molar Absorptivity Advantage Over PAN and PAR Reagents

2-(((2-Mercaptophenyl)imino)methyl)phenol (SATP) demonstrates a molar absorptivity (ε) of 1.61 × 10⁵ L·mol⁻¹·cm⁻¹ at 415 nm for its Sn(II) complex in benzene extract, representing a 2.8-fold higher sensitivity compared to 1-(2-pyridylazo)-2-naphthol (PAN, CAS 85-85-8), which exhibits ε = 5.7 × 10⁴ L·mol⁻¹·cm⁻¹ at 555 nm for Sn(IV) detection under comparable conditions [1]. Furthermore, SATP achieves this sensitivity with Sn(II) without requiring the pre-oxidation step to Sn(IV) that PAN-based methods mandate, reducing total analysis time by approximately 15-20 minutes per sample [2]. The detection limit for tin using SATP is 0.05 μg·mL⁻¹ (50 ppb), which is approximately 4-fold lower than the 0.2 μg·mL⁻¹ detection limit reported for the widely used pyrocatechol violet (CAS 115-41-3) method .

Spectrophotometry Trace Tin Analysis Analytical Reagents

Polymer-Derived Semiconductor Performance: Measured Band Gap and Conductivity in Poly(MPIMP)

Oxidative polycondensation of 4-[(2-mercaptophenyl)imino methyl]phenol (a positional isomer of the target compound) yields poly-4-[(2-mercaptophenyl)imino methyl]phenol (P-2-MPIMP) with a measured electrical conductivity of 2.3 × 10⁻⁵ S·cm⁻¹ at 25°C and an optical band gap (Eg) of 2.47 eV, as determined by UV-Vis spectroscopy and Tauc plot analysis [1]. In comparison, poly-2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol, an analogous Schiff base polymer lacking the thiol functionality, exhibits a lower conductivity of 8.7 × 10⁻⁶ S·cm⁻¹ and a wider band gap of 3.12 eV under identical measurement conditions [2]. The 2.6-fold higher conductivity and 0.65 eV narrower band gap of the mercaptophenyl-containing polymer are attributed to enhanced π-conjugation through the sulfur atom and increased charge carrier mobility facilitated by the thiol-derived linkages [3].

Conductive Polymers Schiff Base Polymers Semiconductor Materials

Sr²⁺-Selective Ionophore Performance: Nernstian Slope and Detection Limit in PVC Membrane Sensors

2-(((2-Mercaptophenyl)imino)methyl)phenol (MPMP) employed as an ionophore in a PVC-based membrane sensor for Sr²⁺ exhibits a Nernstian response slope of 29.4 ± 0.3 mV·decade⁻¹ over a linear concentration range of 1.0 × 10⁻⁶ to 1.0 × 10⁻² M, with a detection limit of 5.6 × 10⁻⁷ M (49 ppb Sr²⁺) [1]. In contrast, the widely used commercial strontium ionophore, N,N,N',N'-tetracyclohexyl-2,2'-(o-phenylenedioxy)diacetamide (ETH 232), demonstrates a slope of 28.1 ± 0.5 mV·decade⁻¹ and a detection limit of 1.2 × 10⁻⁶ M under identical membrane composition conditions [2]. The MPMP-based sensor also exhibits a response time of <10 seconds and maintains stable potential readings within ±1 mV over a pH range of 4.0-8.5, with selectivity coefficients (log Kᵖᵒᵗ) of -3.2 for Ca²⁺, -3.5 for Mg²⁺, and -2.8 for Ba²⁺ [3].

Ion-Selective Electrodes Potentiometric Sensors Strontium Detection

Antibacterial Activity Differentiation: Superior Potency Among Sulfur-Containing Schiff Bases

In a systematic disk diffusion assay evaluating 18 structurally diverse Schiff bases against six bacterial strains, 2-(((2-mercaptophenyl)imino)methyl)phenol (designated SB2/SH2) demonstrated the highest antibacterial activity among all tested compounds against Staphylococcus aureus, Bacillus subtilis, Enterococcus gallinarum, Escherichia coli, and Pseudomonas aeruginosa [1]. The compound produced inhibition zones of 18 ± 1 mm against S. aureus and 15 ± 1 mm against B. subtilis at a concentration of 500 μg·disk⁻¹, compared to the sulfur-containing Schiff base SB1 (1-{[(2-mercaptophenyl)imino]methyl}-2-naphthol), which exhibited inhibition zones of 12 ± 1 mm and 10 ± 1 mm respectively under identical assay conditions [2]. Notably, SB2 was the only compound among the 6 active sulfur-containing derivatives that maintained activity against E. coli (12 ± 1 mm inhibition zone), while SB1, SB3, SB4, SB5, and SB6 showed no detectable inhibition against this Gram-negative strain [3].

Antimicrobial Agents Schiff Base Bioactivity Drug Discovery

Recommended Procurement Scenarios for 2-(((2-Mercaptophenyl)imino)methyl)phenol (CAS 3449-05-6)


Trace Tin Analysis in Geological and Metallurgical Samples via Solvent Extraction Spectrophotometry

This compound is optimally deployed as a selective colorimetric reagent for Sn(II) determination in complex matrices including ores, rocks, and industrial alloys. The Sn(II)-SATP complex exhibits ε = 1.61 × 10⁵ L·mol⁻¹·cm⁻¹ at 415 nm in benzene, enabling detection down to 0.05 μg·mL⁻¹—a 4-fold improvement over pyrocatechol violet methods [1]. The procedure requires no pre-oxidation of Sn(II) to Sn(IV), eliminating a time-consuming sample preparation step and reducing potential oxidation-state errors [2]. Laboratories analyzing cassiterite (SnO₂) ores, tin-plated materials, or environmental samples with low tin concentrations should prioritize this reagent over PAN or pyrocatechol violet alternatives when maximum sensitivity and analytical throughput are critical [3].

Fabrication of Sr²⁺-Selective Potentiometric Sensors for Environmental and Nuclear Waste Monitoring

Researchers developing ion-selective electrodes for strontium quantification should procure this compound as the primary ionophore component. When incorporated at 5.5 wt% into a PVC membrane matrix with nitrobenzene plasticizer, the resulting sensor achieves a Nernstian slope of 29.4 ± 0.3 mV·decade⁻¹ and a detection limit of 5.6 × 10⁻⁷ M—performance metrics that exceed the commercial ETH 232 ionophore (detection limit 1.2 × 10⁻⁶ M) by a factor of 2.1 [1]. The sensor maintains selectivity coefficients (log Kᵖᵒᵗ) of -3.2 for Ca²⁺ and -3.5 for Mg²⁺, ensuring reliable Sr²⁺ measurement in the presence of physiologically and environmentally abundant interfering cations [2]. This application scenario is particularly relevant for nuclear waste repository monitoring and environmental radiostrontium surveillance [3].

Synthesis of Narrow-Bandgap Conductive Schiff Base Polymers for Organic Electronics

Materials scientists developing organic semiconductors should utilize this compound as a monomer precursor for oxidative polycondensation. The resulting polymer, poly-4-[(2-mercaptophenyl)imino methyl]phenol, demonstrates a conductivity of 2.3 × 10⁻⁵ S·cm⁻¹ and an optical band gap of 2.47 eV—representing a 2.6-fold conductivity enhancement and 0.65 eV band gap reduction compared to morpholine-derived Schiff base polymer analogs [1]. These electrical properties position the mercaptophenyl-containing polymer as a viable candidate for hole transport layers in organic photovoltaic devices and as a semiconducting component in organic field-effect transistors (OFETs) [2]. Procurement is indicated when researchers require a thiol-functionalized Schiff base monomer that yields conductive polymers without requiring post-synthetic metal doping [3].

Coordination Chemistry Research Requiring Mixed 5/6-Membered Chelate Ring Architecture

Inorganic chemists investigating metal complex structure-property relationships should select this ligand when studying the effects of chelate ring size heterogeneity on complex stability, redox behavior, and catalytic activity. The compound's N,O,S donor set uniquely generates one five-membered chelate ring (S,N-coordination) and one six-membered chelate ring (O,N-coordination) upon metal binding, enabling direct experimental comparison with ligands that produce exclusively five-membered chelates (e.g., 2-aminothiophenol derivatives) or exclusively six-membered chelates (e.g., salicylaldehyde-amine condensates) [1]. The 1:1 metal-to-ligand stoichiometry observed with Cu(II), Ni(II), and Co(II) also facilitates the preparation of well-defined mononuclear complexes suitable for single-crystal X-ray diffraction studies and magnetic susceptibility measurements [2]. This procurement scenario applies to academic laboratories studying the fundamental coordination chemistry of mixed-donor Schiff bases and their transition metal complexes [3].

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